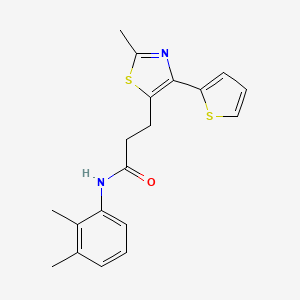

N-(2,3-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

This compound features a propanamide backbone substituted with a 2,3-dimethylphenyl group and a 2-methyl-4-(thiophen-2-yl)thiazole moiety. The thiophene and thiazole rings contribute to its aromatic and electronic properties, while the dimethylphenyl group enhances steric bulk.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS2/c1-12-6-4-7-15(13(12)2)21-18(22)10-9-17-19(20-14(3)24-17)16-8-5-11-23-16/h4-8,11H,9-10H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFFNKQURVZXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a thiazole ring, which is known for its role in various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiazole and thiophene moieties have shown efficacy against various cancer cell lines. The compound's mechanism may involve the inhibition of specific signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

The compound's thiazole component contributes to its antimicrobial properties. Research has shown that similar thiazole derivatives possess activity against various pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 32 | |

| S. aureus | 16 | |

| C. albicans | 64 |

Anti-inflammatory Effects

Compounds structurally related to this compound have been evaluated for anti-inflammatory activities. It is hypothesized that these compounds inhibit pro-inflammatory cytokines and enzymes, potentially through the modulation of NF-kB signaling pathways.

Case Studies

- Study on Anticancer Activity : A series of thiazole derivatives were tested for their cytotoxicity against cancer cell lines. The study concluded that compounds with methyl substitutions on the phenyl ring demonstrated enhanced potency due to increased lipophilicity, allowing better membrane penetration .

- Antimicrobial Activity Evaluation : In a comparative study, various thiazole derivatives were screened for their antimicrobial efficacy against clinical isolates. The results indicated that the presence of a thiophene ring significantly improved the activity against resistant strains of bacteria .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Modulation of Cellular Signaling Pathways : The compound may interfere with pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Scientific Research Applications

Basic Information

- IUPAC Name : N-(2,3-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

- Molecular Formula : C19H20N2OS2

- Molecular Weight : 356.5 g/mol

- CAS Number : 1017663-23-8

Structural Characteristics

The compound features a thiazole ring, a thiophene moiety, and an amide functional group, which collectively enhance its chemical reactivity and biological activity. These structural components are crucial for its interaction with biological targets and its potential as a pharmacological agent.

Medicinal Chemistry

This compound has been investigated for various pharmacological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The presence of the thiazole and thiophene rings may enhance this activity through specific interactions with microbial enzymes or membranes.

- Anticancer Potential : Preliminary research indicates that this compound could inhibit cancer cell proliferation. Its mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis .

Biological Probes

Due to its aromatic structure, this compound is being explored as a fluorescent probe for biological imaging. The ability to selectively bind to certain biological targets makes it a candidate for tracking cellular processes in real-time.

Materials Science

The compound's unique properties allow it to be utilized in the development of advanced materials:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Dyes and Pigments : The thiophene component can contribute to the color properties of materials, making it useful in dye synthesis for various industrial applications.

Case Study 1: Anticancer Activity

A study conducted on structurally related thiazole derivatives demonstrated significant antiproliferative effects against several cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways, suggesting that this compound may share similar mechanisms due to its structural analogies.

Case Study 2: Antimicrobial Properties

Research on thiophene-containing compounds has shown promising results against drug-resistant bacterial strains. In vitro tests indicated that compounds with similar scaffolds effectively inhibited bacterial growth by disrupting cell wall synthesis and function.

Comparison with Similar Compounds

Thiazole-Oxadiazole Derivatives ()

Compounds 7c–7f share a propanamide core but differ in substituents:

- Structure: 1,3,4-oxadiazole and 2-amino-thiazole groups replace the thiophene-thiazole system.

- Physical Properties :

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 7c | C₁₆H₁₇N₅O₂S₂ | 375 | 134–136 |

| 7d | C₁₇H₁₉N₅O₂S₂ | 389 | 142–144 |

| 7e | C₁₈H₂₁N₅O₂S₂ | 403 | 170–172 |

| 7f | C₁₈H₂₁N₅O₂S₂ | 403 | 176–178 |

Benzimidazole-Triazole-Thiazole Hybrids ()

Compounds 9a–9e incorporate triazole and benzimidazole rings:

- Structure : A triazole linker connects benzimidazole and substituted thiazole groups.

- Synthesis : Uses click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), differing from the target compound’s likely coupling strategies.

- Bioactivity : Docking studies suggest strong binding to enzymes (e.g., α-glucosidase), attributed to the triazole’s hydrogen-bonding capacity. The target compound’s thiophene may offer alternative binding modes due to sulfur’s electronegativity .

Anticancer Thiazole Derivatives ()

Compounds 7b and 11 exhibit potent activity against HepG-2 cells:

| Compound | IC₅₀ (μg/mL) | Structure Features |

|---|---|---|

| 7b | 1.61 ± 1.92 | Thiadiazole-hydrazone-thiazole |

| 11 | 1.98 ± 1.22 | Thiazole-α-haloacetamide |

Pesticidal Propanamide Analogs (Evidences 6, 7, 10, 11)

Dow AgroSciences’ compounds (e.g., P6 , P10 , FA3 ) share the N-(thiazol-5-yl)propanamide scaffold but feature pyridinyl/trifluoropropyl groups:

| Compound | Key Substituents | Application |

|---|---|---|

| P6 | 3-(Trifluoropropyl)thio, pyridin-3-yl | Insecticide |

| FA3 | 4-Chloro, pyrimidin-5-yl | Broad-spectrum |

| Target Compound | Thiophen-2-yl, 2,3-dimethylphenyl | (Theoretical) |

- Synthesis : P6 and FA3 are synthesized via oxidative conditions (e.g., NaBO₃ in AcOH), whereas the target compound may require Suzuki coupling for thiophene incorporation .

- Bioactivity : Trifluoropropyl groups in P6 enhance lipophilicity and pest resistance. The target’s thiophene could improve photostability but reduce electronegativity compared to CF₃ groups .

Tetrazole-Based Propanamide ()

N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide diverges significantly:

- Structure : Tetrazole replaces thiazole, reducing molecular weight (335.4 vs. ~400 g/mol estimated for the target).

- Properties : Fewer H-bond acceptors (4 vs. ~6 in thiazole-thiophene systems) may lower solubility but improve membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A general procedure involves coupling 2-amino-5-(thiophen-2-ylmethyl)thiazole derivatives with chloroacetyl chloride in the presence of triethylamine in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures . Optimization may include adjusting stoichiometry, solvent polarity (e.g., using dioxane vs. ethanol), and reaction time to improve yield. For example, highlights refluxing with hydrazine hydrate (N₂H₄·H₂O) in methanol as a critical step for intermediate formation, requiring precise temperature control .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and confirming the absence of tautomeric forms. Fourier-transform infrared (FT-IR) spectroscopy can validate functional groups like the amide carbonyl (C=O stretch at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) or LC-MS should corroborate molecular weight. and emphasize chromatographic purity checks (e.g., HPLC) to ensure compound homogeneity .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from impurities or polymorphic forms. Systematic testing under controlled conditions (temperature, solvent grade) is advised. For example, notes recrystallization from ethanol-DMF mixtures, suggesting partial solubility in polar aprotic solvents. Parallel studies using dynamic light scattering (DLS) or X-ray diffraction (XRD) can identify polymorphic variations .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the biological activity of this compound?

- Methodological Answer : Molecular docking against target proteins (e.g., kinases, receptors) using software like AutoDock Vina or Schrödinger Suite can predict binding affinities. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties, aiding in structure-activity relationship (SAR) analysis. and highlight the use of docking to prioritize derivatives for in vitro testing .

Q. How can tautomerism in the thiazole-thiophene moiety affect experimental results, and how is this analyzed?

- Methodological Answer : Thione-thiol tautomerism in thiazole derivatives can alter reactivity and spectral data. UV-Vis and NMR titration experiments under varying pH conditions can track tautomeric shifts. For example, and describe combined experimental (FT-IR, ¹H NMR) and theoretical (DFT) approaches to quantify tautomeric equilibrium constants .

Q. What strategies mitigate side reactions during functionalization of the thiophene-thiazole core?

- Methodological Answer : Protecting groups (e.g., acetyl for amines) and controlled reaction temperatures are critical. and emphasize using inert atmospheres (N₂) and dropwise addition of reagents like chloroacetyl chloride to minimize undesired substitutions or ring-opening. Monitoring via TLC or in-situ IR spectroscopy ensures reaction progression .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological assay results across studies?

- Methodological Answer : Variability may stem from differences in cell lines, assay protocols, or compound purity. Meta-analysis of IC₅₀ values with standardized controls (e.g., cisplatin for cytotoxicity) is recommended. suggests cross-validating computational predictions with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Q. What statistical methods are appropriate for SAR studies of derivatives?

- Methodological Answer : Multivariate regression (e.g., partial least squares, PLS) or machine learning (e.g., random forest) can correlate structural descriptors (logP, polar surface area) with activity. advocates for hierarchical clustering of docking scores to identify pharmacophore motifs .

Synthesis and Characterization Workflow Table

| Step | Process | Key Parameters | References |

|---|---|---|---|

| 1 | Intermediate synthesis | Reflux in methanol with N₂H₄·H₂O (2 h, 80°C) | |

| 2 | Thiazole-thiophene coupling | Chloroacetyl chloride, triethylamine, dioxane (20–25°C) | |

| 3 | Purification | Recrystallization (ethanol-DMF, 4:1 v/v) | |

| 4 | Spectral validation | ¹H NMR (DMSO-d₆, 400 MHz), FT-IR (KBr pellet) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.